![molecular formula C22H18N2O3S B2976402 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide CAS No. 312742-55-5](/img/structure/B2976402.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole-based compounds involves various synthetic pathways. Researchers have employed techniques such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization, microwave irradiation, and one-pot multicomponent reactions to prepare novel benzothiazole derivatives . For instance, P. T. Acharya and co-workers synthesized N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives using a conventional technique .
Molecular Structure Analysis
The molecular structure of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide consists of a benzothiazole moiety linked to a phenyl group and a dimethoxybenzamide fragment. The compound crystallizes in a monoclinic crystal system with specific unit cell parameters .
Chemical Reactions Analysis
Benzothiazole derivatives exhibit diverse chemical reactivity. For example, Dess-Martin periodinane (DMP) efficiently mediates the intramolecular cyclization of phenolic azomethines, leading to substituted benzothiazoles . Additionally, recent studies have explored the antibacterial potential of benzothiazole derivatives as DNA gyraseB inhibitors .
Physical And Chemical Properties Analysis
The compound appears as a white solid with specific melting points. Its solubility and other physicochemical properties are essential for understanding its behavior in various contexts .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-15-11-14(12-16(13-15)27-2)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)28-22/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTAWAQRVZVUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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